

Elesclomol Sodium: A Technical Guide to its Discovery, Mechanism, and Clinical Journey

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elesclomol sodium*

Cat. No.: *B1251046*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elesclomol sodium (formerly STA-4783) is a first-in-class investigational anti-cancer agent that has garnered significant interest due to its unique mechanism of action. This technical guide provides an in-depth overview of the discovery, historical development, and evolving understanding of elesclomol's biological activities. It details the pivotal role of copper in its cytotoxicity, the induction of overwhelming oxidative stress, and the recently elucidated mechanism of cuproptosis. This document summarizes key preclinical and clinical findings, presenting quantitative data in a structured format and outlining the experimental protocols that have been instrumental in characterizing this compound. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of elesclomol's complex pharmacology.

Discovery and Early History

Elesclomol was first synthesized at Shionogi BioResearch in Lexington, Massachusetts.^[1] Its potent pro-apoptotic activity against cancer cells was discovered through phenotypic screening.^[2] The compound, codenamed STA-4783, was later developed by Synta Pharmaceuticals in collaboration with GlaxoSmithKline as a potential chemotherapy adjuvant.^[1] Elesclomol received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma.^[1]

Chemical Synthesis

The synthesis of elesclomol, N'1,N'3-dimethyl-N'1,N'3-bis(phenylcarbonothioyl)propanedihydrazide, has been described in the scientific literature. A key synthetic pathway involves the reaction of arylhydrazine with dialkyl malonate to form a malonyl hydrazide intermediate. This intermediate is then acylated and undergoes cyclization, followed by thiolation and hydrolysis to yield the final product.

Mechanism of Action: From Oxidative Stress to Cuproptosis

Elesclomol's primary mechanism of action is the induction of programmed cell death in cancer cells through the generation of excessive oxidative stress.^{[2][3]} This process is critically dependent on the presence of redox-active metal ions, particularly copper.^[1]

Copper Ionophore Activity and ROS Production

Elesclomol is a potent copper ionophore, binding to extracellular Cu(II) to form a lipophilic complex that readily crosses cellular membranes.^{[3][4]} Once inside the cell, particularly within the mitochondria, the elesclomol-Cu(II) complex undergoes reduction to Cu(I), a reaction catalyzed by the mitochondrial reductase ferredoxin 1 (FDX1).^{[5][6]} This redox cycling of copper generates a surge of reactive oxygen species (ROS), leading to overwhelming oxidative stress that cancer cells, already operating at a higher basal level of oxidative stress, cannot overcome.^{[2][3]} This ultimately triggers the mitochondrial pathway of apoptosis.^[3] The potency of elesclomol is significantly higher when complexed with copper; the Cu(II) complex is 34 times more potent than the Ni(II) complex and 1040 times more potent than the Pt(II) complex.^[1]

Cuproptosis: A Novel Cell Death Pathway

More recent research has revealed that elesclomol can also induce a novel form of copper-dependent cell death termed "cuproptosis".^{[6][7]} This process is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.^{[6][7]} This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death.^{[6][7]} FDX1 plays a crucial role in

this pathway by reducing the elesclomol-transported copper, making it available to induce this toxic cascade.[\[5\]](#)[\[6\]](#)

Preclinical Studies

Preclinical investigations have demonstrated the broad-spectrum anti-cancer activity of elesclomol.

In Vitro Activity

Elesclomol has shown potent cytotoxic effects against a wide range of cancer cell lines. The table below summarizes the IC₅₀ values for elesclomol in several cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
SK-MEL-5	Melanoma	110	[8]
MCF-7	Breast Cancer	24	[8]
HL-60	Promyelocytic Leukemia	9	[8]
MES-SA/Dx5	Uterine Sarcoma	50	[4]

In Vivo Xenograft Models

Elesclomol has demonstrated significant anti-tumor activity in various human tumor xenograft models, often in combination with other chemotherapeutic agents like paclitaxel.[\[2\]](#)

Clinical Development and Trials

Elesclomol has undergone several clinical trials, primarily in patients with metastatic melanoma.

Phase I and II Trials

Early phase clinical trials established the safety profile of elesclomol and showed promising efficacy signals. A Phase I trial of elesclomol in combination with paclitaxel in patients with refractory solid tumors found the combination to be well-tolerated.[\[2\]](#) A subsequent randomized

Phase II study in patients with metastatic melanoma demonstrated that the combination of elesclomol and paclitaxel significantly increased progression-free survival (PFS) compared to paclitaxel alone.^[1] In this Phase IIb trial involving 81 patients, the combination therapy doubled the median time to disease progression.^[3]

The SYMMETRY Phase III Trial

The promising results from the Phase II trial led to the initiation of the larger SYMMETRY Phase III trial, which enrolled 651 chemotherapy-naive patients with advanced melanoma.^[9]
^[10] However, the study was halted in February 2009 due to safety concerns arising from an interim analysis that showed an imbalance in deaths favoring the paclitaxel-alone arm.^[3]

The final results of the SYMMETRY trial, published in 2013, showed that the addition of elesclomol to paclitaxel did not significantly improve PFS in the overall patient population (hazard ratio, 0.89; $P = .23$).^[9]^[10] A key finding from a prospectively defined subgroup analysis was that patients with normal baseline lactate dehydrogenase (LDH) levels did experience a statistically significant improvement in median PFS with the combination therapy.^[9]^[10] Conversely, patients with high LDH levels, which is often indicative of a greater reliance on glycolysis and a more hypoxic tumor microenvironment, did not benefit and may have had worse outcomes.^[9]^[10]

Clinical Trial	Phase	Number of Patients	Treatment Arms	Key Findings	Reference
Phase IIb	II	81	Elesclomol + Paclitaxel vs. Paclitaxel alone	Doubled median progression-free survival in the combination arm (p=0.035).	[3]
SYMMETRY	III	651	Elesclomol + Paclitaxel vs. Paclitaxel alone	Did not meet the primary endpoint of improved PFS (HR 0.89, p=0.23). Significant improvement in PFS in patients with normal baseline LDH. Imbalance in deaths in high LDH subgroup.	[9][10]

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS)

Cellular ROS levels can be quantified using probes such as carboxy-H2DCFDA.

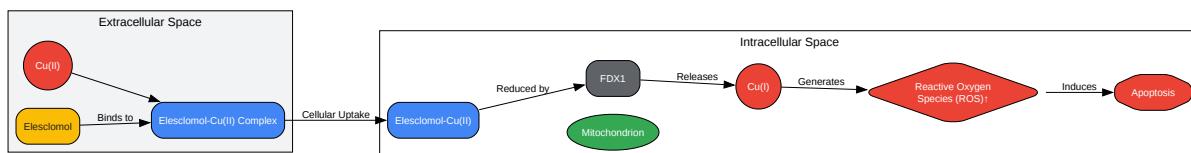
- Cell Preparation: Harvest and wash cells with a suitable buffer (e.g., HBSS/Ca/Mg).

- Labeling: Incubate cells with 25 μ mol/L carboxy-H2DCFDA probe for 30 minutes at 37°C in the dark.
- Washing: Wash the cells three times with warm buffer to remove excess probe.
- Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 495 nm and emission at 529 nm.[2]

Apoptosis Assay

Apoptosis can be assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

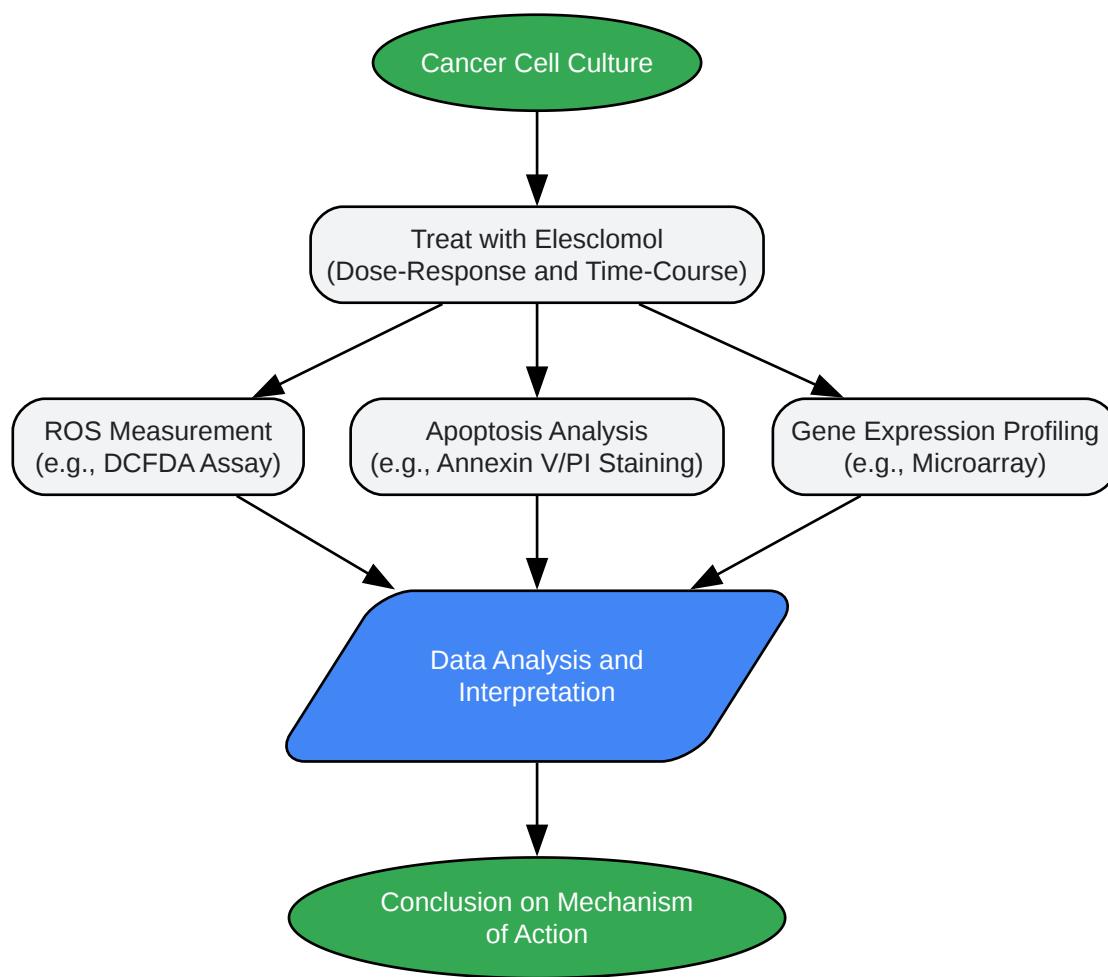
- Cell Treatment: Treat cells with elesclomol for the desired time.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[2]


Gene Expression Analysis (Affymetrix GeneChip)

- Cell Treatment and RNA Extraction: Treat cells (e.g., Hs294T melanoma cells) with elesclomol or a vehicle control (DMSO) for a specified duration (e.g., 6 hours). Extract total RNA using a standard method.
- Sample Preparation and Hybridization: Synthesize biotin-labeled cRNA from the extracted RNA. Hybridize the labeled cRNA to an Affymetrix GeneChip array (e.g., Human Genome U133 Plus 2.0 Array).
- Scanning and Data Acquisition: Wash and stain the arrays, then scan them using a GeneChip scanner.

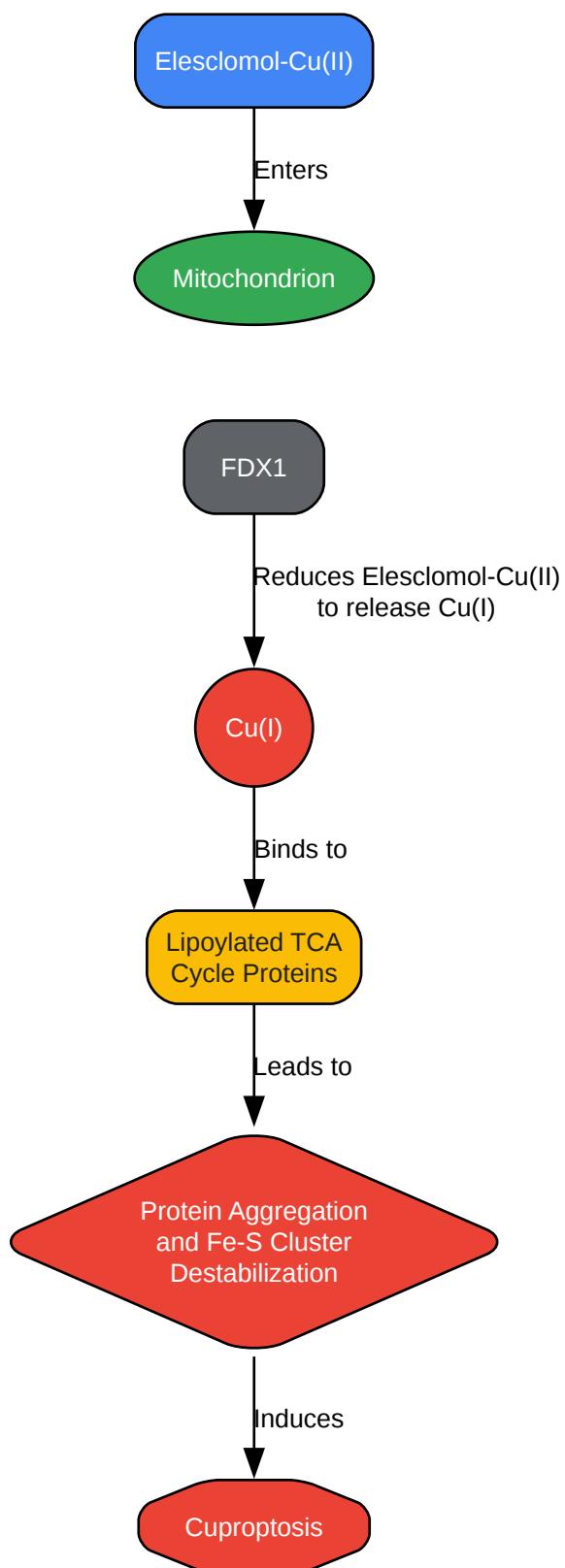
- Data Analysis: Import the raw data into analysis software. Filter the data based on fold-change, signal intensity, and statistical significance to identify differentially expressed genes.
[\[2\]](#)

Visualizing the Science: Diagrams and Workflows


Signaling Pathway of Elesclomol-Induced Oxidative Stress and Apoptosis

[Click to download full resolution via product page](#)

Caption: Elesclomol chelates extracellular copper and transports it into the cell, leading to ROS production and apoptosis.


Experimental Workflow for In Vitro Analysis of Elesclomol

[Click to download full resolution via product page](#)

Caption: A typical workflow for the in vitro characterization of elesclomol's effects on cancer cells.

The Role of FDX1 in Elesclomol-Induced Cuproptosis

[Click to download full resolution via product page](#)

Caption: FDX1-mediated reduction of elesclomol-copper complex leads to cuproptosis through interaction with TCA cycle proteins.

Conclusion and Future Directions

Elesclomol sodium represents a novel class of anti-cancer agents with a sophisticated mechanism of action centered on the induction of oxidative stress and cuproptosis through copper iontophoresis. While the Phase III SYMMETRY trial did not meet its primary endpoint in an unselected melanoma population, the subgroup analysis highlighting the importance of baseline LDH levels suggests that elesclomol's efficacy is linked to the metabolic state of the tumor. This finding opens avenues for biomarker-driven clinical trials in patient populations with tumors exhibiting high mitochondrial respiration. Further research into the interplay between elesclomol, copper metabolism, and tumor metabolic phenotypes will be crucial for unlocking the full therapeutic potential of this intriguing compound. The resumption of clinical development for elesclomol underscores the continued interest in its unique anti-cancer properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elesclomol - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 4. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Elesclomol Sodium: A Technical Guide to its Discovery, Mechanism, and Clinical Journey]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251046#elesclomol-sodium-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com